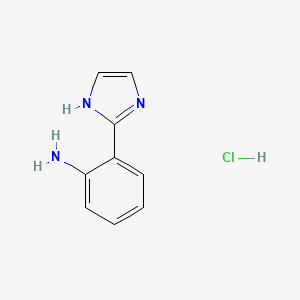

2-(2-Imidazolyl)aniline Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

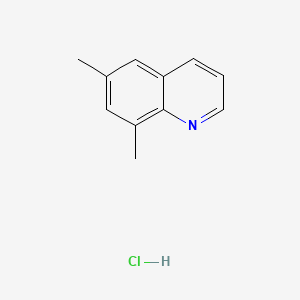

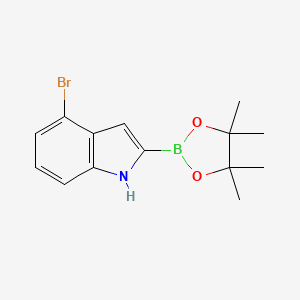

2-(2-Imidazolyl)aniline Hydrochloride is a chemical compound with the CAS Number: 1261269-03-7 and Linear Formula: C9H9N3.ClH . It has a molecular weight of 195.65 .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is focused on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9N3.ClH . The InChI Code is 1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H .Chemical Reactions Analysis

Imidazoles, including this compound, are involved in a variety of chemical reactions. For instance, the synthesis of 2,4,5-trisubstited NH-imidazoles has been reported . This reaction involved the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile, yielding the desired imidazoles without the need for the addition of a catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.65 .科学的研究の応用

Synthesis and Catalytic Applications

- Pincer Palladium(II) and Nickel(II) Complexes : Chiral 3-(2′-imidazolinyl)anilines were synthesized from commercially available 3-nitrobenzoic acid, converted to chiral imidazoline and amine, respectively. These compounds were used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes via aryl C–H bond activation, demonstrating potential in asymmetric synthesis and catalysis (Yang et al., 2011).

Material Science and Polymers

- Polyaniline and Ionic Liquids : The electropolymerization of aniline in imidazolium-based ionic liquids was accomplished, showing that these ionic liquids can act both as the reaction medium and dopants for polyaniline, affecting its electrochemical properties. This research opens up new possibilities for the use of polyaniline in electronic devices and sensors (Qu & Zeng, 2016).

Chemical Sensing

- Fluorescent Chemosensors for Aluminum Ions : Anthracene and pyrene-bearing imidazole derivatives were synthesized as efficient chemosensors for Al3+ ions, demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and biological studies, where accurate detection of metal ions is necessary (Shree et al., 2019).

Corrosion Inhibition

- Imidazoline Derivatives as Corrosion Inhibitors : Novel imidazoline derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating effective protection and elucidating the inhibition mechanism. This research is significant for industries dealing with corrosion management (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for 2-(2-Imidazolyl)aniline Hydrochloride indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may also cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

作用機序

Target of Action

It is known that imidazole-containing compounds, such as 2-(2-imidazolyl)aniline hydrochloride, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

特性

IUPAC Name |

2-(1H-imidazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNHVDTZRQDTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)